![molecular formula C22H26N4O3 B6447453 3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one CAS No. 2549031-63-0](/img/structure/B6447453.png)
3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one
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Overview
Description
3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one is 394.20049070 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
FXR Agonist
This compound has been identified as a potent and selective FXR (Farnesoid X receptor) agonist . FXR is a nuclear receptor that is activated by bile acids. FXR agonists have been shown to have potential therapeutic applications in treating metabolic disorders such as non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and type 2 diabetes.
Lipid Modulation
The compound has demonstrated robust lipid modulating properties . It has been shown to lower LDL (low-density lipoprotein) and triglycerides while raising HDL (high-density lipoprotein) in preclinical species. This suggests potential applications in the treatment of dyslipidemia and associated cardiovascular diseases.
Antibacterial Activity
While the specific compound hasn’t been directly linked to antibacterial activity, derivatives of 1,3-diazole (which shares the 5-cyclopropyl-1,2-oxazol-3-yl moiety with the compound ) have shown various biological activities including antibacterial properties .
Antitumor Activity
Again, while not directly linked, 1,3-diazole derivatives have also demonstrated antitumor activity . This suggests that the compound could potentially be explored for its antitumor properties.
Antidiabetic Activity
1,3-diazole derivatives have been reported to exhibit antidiabetic activity . Given the structural similarities, it’s possible that the compound could also have potential applications in the treatment of diabetes.
Anti-inflammatory Activity
The anti-inflammatory activity of 1,3-diazole derivatives suggests that the compound could potentially be used in the treatment of inflammatory diseases.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains a cyclopropyl-1,2-oxazol-3-yl group , which is found in other compounds with various biological activities . .
Mode of Action
The1,2-oxazol-3-yl group is a common motif in bioactive compounds and is known to interact with various biological targets . The exact nature of these interactions and the resulting changes in cellular function would depend on the specific targets of this compound.
Biochemical Pathways
Without knowledge of the specific targets of this compound, it is difficult to summarize the affected biochemical pathways. Compounds containing a1,2-oxazol-3-yl group have been reported to affect a variety of biochemical pathways . The downstream effects of these interactions would depend on the specific targets and the cellular context.
properties
IUPAC Name |
3-[[1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-28-18-4-5-19-20(11-18)23-14-26(22(19)27)12-15-6-8-25(9-7-15)13-17-10-21(29-24-17)16-2-3-16/h4-5,10-11,14-16H,2-3,6-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNYNBZVVOJQSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4=NOC(=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one |
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